molecular formula C17H13NO3 B14520115 10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile CAS No. 62409-71-6

10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile

Cat. No.: B14520115
CAS No.: 62409-71-6
M. Wt: 279.29 g/mol
InChI Key: JUPHIDHYQAIMQD-UHFFFAOYSA-N
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Description

10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile is a phenanthrene derivative characterized by the presence of hydroxy, methoxy, and nitrile functional groups Phenanthrene compounds are known for their structural complexity and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile typically involves the cyclization of stilbene derivatives under ultraviolet irradiation. The process begins with the preparation of the stilbene precursor, which is then subjected to intramolecular cyclization to form the phenanthrene backbone

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available aromatic precursors. The process includes cyclization, functional group modifications, and purification steps to obtain the final product with high purity .

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The nitrile group can be reduced to primary amines under suitable conditions.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The hydroxy and methoxy groups facilitate binding to active sites, while the nitrile group can form hydrogen bonds with target molecules. These interactions can disrupt cellular processes, leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 10-Hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrile group, in particular, differentiates it from other phenanthrene derivatives and enhances its potential for diverse applications.

Properties

CAS No.

62409-71-6

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

10-hydroxy-2,3-dimethoxyphenanthrene-9-carbonitrile

InChI

InChI=1S/C17H13NO3/c1-20-15-7-12-10-5-3-4-6-11(10)14(9-18)17(19)13(12)8-16(15)21-2/h3-8,19H,1-2H3

InChI Key

JUPHIDHYQAIMQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3C(=C2O)C#N)OC

Origin of Product

United States

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